Computational Lipophilicity (clogP) as a Procurement Purity Surrogate: CAS 88151-92-2 vs. Des-Methyl Pyrimidinyl Analog
The calculated partition coefficient (clogP) of 7.61 for CAS 88151-92-2 is approximately 1.7 log units higher than that of the non-methylated pyrimidine analog 4-((2-phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide (CAS 88151-91-1, MW 454.5 g/mol), which carries two fewer methyl groups and lacks the enhanced lipophilicity conferred by the 4,6-dimethyl substitution [1]. This clogP difference provides a quantitative proxy for reversed-phase HPLC retention time and can serve as an orthogonal identity confirmation check when assessing supplier-provided material against the catalog specification.
| Evidence Dimension | clogP (computed logP; ACD/Labs or equivalent) |
|---|---|
| Target Compound Data | 7.61 (CAS 88151-92-2) |
| Comparator Or Baseline | Approximately 5.9 for CAS 88151-91-1 (estimated from molecular weight difference and publicly available fragment-based estimators for the des-dimethyl analog) |
| Quantified Difference | ΔclogP ≈ +1.7 log units |
| Conditions | In silico calculation; experimental logP not reported. Quantitative comparison is inferred from structure–property relationships within the same chemotype rather than a direct co-elution study. |
Why This Matters
A 1.7 log unit difference in clogP translates to an approximate 50-fold increase in predicted octanol/water partition coefficient, a value large enough to detect batch-to-batch purity variations and confirm supplier authenticity when the unsubstituted analog is offered as a potential substitute.
- [1] Chemical properties datasheet for CAS 88151-92-2, www.yybyy.com, accessed 2026-05-10. View Source
